2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a 1,2,4-triazole ring, a sulfanyl group, and an acetohydrazide moiety.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves a multi-step process:
S-Alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This step involves the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of cesium carbonate.
Acetal Deprotection: The resulting product undergoes acetal deprotection to yield the aldehyde, which is then isolated as a bisulfite adduct.
Formation of Acetohydrazide: The final step involves the reaction of the aldehyde with hydrazine hydrate to form the acetohydrazide derivative.
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield the corresponding sulfides.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide exerts its effects involves the inhibition of specific enzymes and pathways critical for cell proliferation. The triazole ring is known to interact with various molecular targets, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Alprazolam: An anti-anxiety medication that also contains a triazole ring.
What sets 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H25N5OS |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5OS/c1-19(2)21-15-13-20(14-16-21)17-27-28-24(32)18-33-26-30-29-25(22-9-5-3-6-10-22)31(26)23-11-7-4-8-12-23/h3-17,19H,18H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
FIQUBFMUDIXXJJ-WPWMEQJKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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